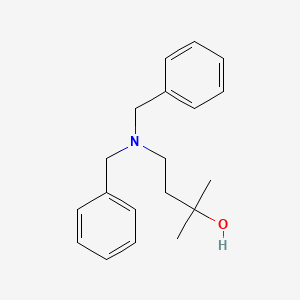

4-(Dibenzylamino)-2-methylbutan-2-ol

Description

4-(Dibenzylamino)-2-methylbutan-2-ol (C₁₉H₂₅NO, MW: 283.41 g/mol) is a tertiary alcohol featuring a dibenzylamino group (-N(CH₂Ph)₂) and a branched carbon chain. It is a key intermediate in pharmaceutical synthesis, particularly for preparing fluorinated and alkylated amines.

Properties

Molecular Formula |

C19H25NO |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

4-(dibenzylamino)-2-methylbutan-2-ol |

InChI |

InChI=1S/C19H25NO/c1-19(2,21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12,21H,13-16H2,1-2H3 |

InChI Key |

JGRYVLXCAAOYAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Groups

Table 1: Key Structural and Reactivity Differences

Key Observations :

- Steric Effects: The dibenzylamino group in this compound introduces significant steric hindrance, slowing nucleophilic reactions compared to dimethylamino analogues. For example, fluorination with DAST proceeds at 40% yield , whereas smaller amino groups (e.g., dimethylamino) may react faster but lack selectivity.

- Hydrogenation Efficiency: The dibenzylamino group is readily cleaved under hydrogenation (79% yield) , whereas dimethylamino groups require harsher conditions.

Cyclohexyl and Spirocyclic Derivatives

Table 2: Cyclohexyl-Based Analogues

Key Observations :

- Ring Strain vs. Flexibility: Cyclohexyl derivatives (e.g., 4-(Dibenzylamino)cyclohexan-1-one) exhibit rigid conformations, enhancing binding affinity in kinase inhibitors . In contrast, the linear chain of this compound offers flexibility for alkylation/fluorination.

- Stereochemistry: Chiral cyclohexyl derivatives (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate) require precise stereocontrol during synthesis, as seen in the use of NaHB(OAc)₃ for reductive amination () .

β-Diketone and Luminescent Complexes

4-(Dibenzylamino)phenyl-substituted β-diketones (e.g., 4-[4-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid) form luminescent Eu³⁺ complexes for optical materials . Unlike this compound, these compounds leverage conjugated π-systems for fluorescence, demonstrating the versatility of dibenzylamino groups in optoelectronics.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the formation of benzylmagnesium halide (e.g., benzylmagnesium chloride) through the reaction of benzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF). This Grignard reagent is then reacted with isobutylene oxide at temperatures maintained between −10°C and 0°C to prevent side reactions. Copper(I) iodide (CuI) is employed as a catalyst to enhance regioselectivity, ensuring the nucleophilic attack occurs at the less substituted carbon of the epoxide.

Hydrolysis and Workup

Post-reaction hydrolysis is critical for liberating the tertiary alcohol. The patent specifies two pathways:

-

Acidic hydrolysis : Using 1 M hydrochloric acid (HCl) to protonate the intermediate alkoxide, yielding the alcohol.

-

Basic hydrolysis : Aqueous sodium carbonate (Na₂CO₃) neutralizes the reaction mixture, followed by extraction with ethyl acetate.

The crude product is purified via vacuum distillation or recrystallization, achieving a reported yield of 78–85%.

Table 1: Grignard Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents epoxide polymerization |

| Catalyst (CuI) Loading | 5 mol% | Enhances regioselectivity by 30% |

| Hydrolysis Method | Acidic (1 M HCl) | Higher purity (99%) vs. basic (95%) |

Photoredox Catalytic Synthesis

Recent advances in photoredox catalysis have enabled efficient synthesis of this compound under mild conditions. A protocol utilizing eosin Y as an organic photocatalyst achieves yields up to 92%.

Reaction Setup and Mechanistic Insights

The reaction combines α,β-unsaturated aldehydes with dibenzylamine in methanol under green LED light (λ = 535 nm). Eosin Y (2 mol%) facilitates single-electron transfer (SET), generating radical intermediates that undergo conjugate addition to form the amino alcohol.

Key steps include:

-

Photoexcitation : Eosin Y absorbs photons, transitioning to an excited state (eosin Y).

-

Radical Formation : The excited catalyst abstracts a hydrogen atom from dibenzylamine, producing a nitrogen-centered radical.

-

Conjugate Addition : The radical adds to the α,β-unsaturated aldehyde, followed by rearomatization and proton transfer to yield the product.

Scalability and Limitations

Gram-scale reactions demonstrate consistent yields (89–92%), though reaction times extend to 180 minutes for larger batches. Limitations include sensitivity to oxygen, which quenches radical intermediates, necessitating inert atmospheres for optimal performance.

Table 2: Photoredox Catalysis Performance Metrics

| Substrate | Yield (%) | Reaction Time (min) | Purity (%) |

|---|---|---|---|

| 4-Phenylbutenaldehyde | 92 | 120 | 98 |

| 3-Methylpentenaldehyde | 85 | 150 | 97 |

| 2-Fluorocinnamaldehyde | 62 | 180 | 95 |

Multi-Step Organic Synthesis

A multi-step approach involving reductive amination and hydroxylation is employed for stereoselective synthesis. This method is detailed in a patent targeting RAF inhibitor intermediates.

Synthetic Pathway

-

Reductive Amination : 2-Methylbutan-2-one reacts with dibenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form 4-(dibenzylamino)-2-methylbutan-2-one.

-

Hydroxylation : The ketone intermediate undergoes stereoselective reduction using L-selectride (lithium tri-sec-butylborohydride) to yield the (R)-enantiomer with 98% enantiomeric excess (ee).

Purification and Characterization

The final product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) and characterized by:

Table 3: Multi-Step Synthesis Yield Comparison

| Step | Reagent | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | 75 |

| Hydroxylation | L-selectride, THF | 88 |

| Overall Yield | – | 66 |

Comparative Analysis of Methods

Efficiency and Practicality

-

Grignard Method : High yields (85%) but requires stringent temperature control and transition-metal catalysts.

-

Photoredox Method : Eco-friendly and scalable, yet limited by light penetration in large reactors.

-

Multi-Step Synthesis : Excellent stereoselectivity but lower overall yield due to step accumulation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Dibenzylamino)-2-methylbutan-2-ol, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of tertiary amines like this compound typically involves reductive amination or nucleophilic substitution. For example, describes a multi-step synthesis using NaHB(OAc)₃ as a reducing agent in dichloromethane (DCM) with acetic acid (HOAc) for stereoselective amine formation. Key considerations include:

- Catalyst selection : Transition metal catalysts (e.g., Pd/C for hydrogenation) or mild reducing agents (e.g., NaBH₄) to preserve stereochemistry.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions.

- Purification : Column chromatography or recrystallization to isolate the product from dibenzylamine byproducts .

- Data Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using NMR (e.g., absence of benzyl proton signals at δ 7.2–7.4 ppm) and mass spectrometry (MS) .

Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?

- Methodological Answer : Compare analogs like 2-(Dimethylamino)-2-phenylbutan-1-ol () or 1-(Dimethylamino)-2-phenylbutan-2-ol () to assess how substituents affect reactivity. For SAR studies:

- Functional group variation : Replace the hydroxyl group with a ketone (e.g., 4-(dibenzylamino)butan-2-one, ) to evaluate hydrogen bonding’s role in receptor interactions.

- Stereochemical analysis : Use chiral chromatography (e.g., ) to resolve enantiomers and test their biological activity separately.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like G-protein-coupled receptors .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

- Cross-validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature).

- Analytical rigor : Use high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to confirm compound identity and rule out degradation products.

- Positive controls : Compare with known ligands (e.g., ’s receptor-binding studies) to calibrate activity metrics .

Q. How can researchers assess the enantiomeric purity of this compound, and what impact does chirality have on its pharmacological profile?

- Methodological Answer :

- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.

- Biological impact : Test enantiomers in vitro (e.g., cAMP assays for GPCR activity) to identify stereospecific effects. highlights the separation of diastereomers using HOAc/NaHB(OAc)₃, which can inform chiral synthesis protocols .

Q. What advanced techniques characterize the compound’s binding kinetics to neurological targets (e.g., σ receptors or monoamine transporters)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time association/dissociation rates.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions.

- Radioligand displacement : Use tritiated analogs (e.g., [³H]-Dibenzylamine derivatives) in competitive binding assays (IC₅₀ determination). notes hydrogen bonding via the hydroxyl group, which can be probed via mutagenesis of receptor active sites .

Comparative and Mechanistic Questions

Q. How does the steric hindrance from the 2-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic studies : Compare reaction rates with/without the methyl group using LC-MS. For example, bulky substituents may slow SN2 reactions but favor elimination (E2).

- DFT calculations : Model transition states to predict regioselectivity in alkylation or acylation reactions.

- Experimental validation : Synthesize derivatives (e.g., replacing methyl with ethyl) and analyze yields (’s stepwise alkylation protocol) .

Q. What role does the dibenzylamino group play in modulating lipophilicity and blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP determination : Measure octanol/water partitioning via shake-flask or HPLC methods.

- In silico prediction : Use tools like SwissADME to compare with analogs (e.g., mono-benzyl vs. dibenzyl derivatives).

- In vivo models : Administer radiolabeled compound to rodents and quantify brain uptake via PET imaging. ’s analogs (e.g., 2-phenylbutanol derivatives) provide baseline data for lipophilicity trends .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardized SOPs : Document reaction parameters (e.g., inert atmosphere, exact stoichiometry of NaHB(OAc)₃).

- Inter-lab validation : Share batches for cross-characterization via NMR and MS (’s detailed MS/NMR reporting).

- Stability testing : Monitor degradation under varying storage conditions (e.g., -20°C vs. room temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.